C4-Piperazine Regioisomer Exhibits Distinct Kinase Selectivity Profile Versus C3-Substituted Analog 3-IN-PP1
In head-to-head biochemical profiling, the C4-piperazine substitution characteristic of the target compound confers a different kinase selectivity fingerprint relative to the C3-piperazine analog 3-IN-PP1. While 3-IN-PP1 inhibits PKD1, PKD2, and PKD3 with IC50 values of 108, 94, and 108 nM respectively [1], the C4-substituted scaffold (represented by compound 17m in the same series) achieves PKD inhibition with IC50 values improved to 17–35 nM [2]. This 3-fold to 6-fold improvement in enzymatic potency demonstrates that the C4 attachment vector allows more effective occupation of the kinase active site. Molecular docking studies confirm that the C4-piperazine orientation positions the pyridyl group for an additional hydrogen-bond interaction with the hinge region that is inaccessible to the C3-substituted regioisomer [2].
| Evidence Dimension | PKD inhibitory activity (IC50) |
|---|---|
| Target Compound Data | PKD IC50 = 17–35 nM (for compound 17m, the C4-piperazine scaffold analog) [2] |
| Comparator Or Baseline | 3-IN-PP1 (C3-piperazine regioisomer): PKD1 IC50 = 108 nM, PKD2 IC50 = 94 nM, PKD3 IC50 = 108 nM [1] |
| Quantified Difference | 3.1-fold to 6.4-fold improvement in PKD inhibition potency for C4-substituted scaffold |
| Conditions | In vitro enzymatic kinase inhibition assay; recombinant PKD1, PKD2, PKD3 isoforms [1][2] |
Why This Matters
For procurement decisions in PKD-centered research programs, the C4-substituted scaffold delivers quantitatively superior enzymatic potency, directly translating to lower compound requirements and potentially wider therapeutic windows in cellular models.
- [1] Gilles, P.; et al. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Eur. J. Med. Chem. 2020, 205, 112638. View Source
- [2] Gilles, P.; et al. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Eur. J. Med. Chem. 2020, 205, 112638. (Compound 17m data) View Source
